molecular formula C10H9ClO2 B3051156 (1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylic acid CAS No. 31501-86-7

(1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylic acid

Cat. No. B3051156
CAS RN: 31501-86-7
M. Wt: 196.63 g/mol
InChI Key: JZYXJKBNUJJIKU-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylic acid” is a chemical compound. The “1R,2R” notation indicates the configuration of the chiral (or “handed”) atoms in the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve the creation of a cyclopropane ring, possibly through a Simmons-Smith reaction or a similar method. The chlorophenyl group could be added through a substitution reaction .


Molecular Structure Analysis

The molecule has a cyclopropane core, which is a ring of three carbon atoms. One of these carbons is bonded to a carboxylic acid group, and another is bonded to a 4-chlorophenyl group .


Chemical Reactions Analysis

As a carboxylic acid, this compound could participate in various reactions such as esterification or amide formation. The aromatic ring could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

Without specific data, we can predict that this compound is likely to be a solid under standard conditions, given the presence of the aromatic ring and carboxylic acid group .

Scientific Research Applications

  • Chiral Intermediate for Ticagrelor Synthesis : (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a key chiral intermediate for synthesizing Ticagrelor, can be transformed into (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester with high yield and diastereomeric excess. This process is environmentally sound and has high industrial application potential (Guo et al., 2017).

  • Stereoselective Synthesis in Dipeptides : The stereoselective synthesis of trans-2-(diphenylmethylideneamino)cyclopropanecarboxylic acid has been achieved. These novel derivatives have potential applications in incorporating them into dipeptides using standard peptide coupling techniques (Meiresonne, Mangelinckx, & Kimpe, 2012).

  • Synthesis and Bioactivity of Thiourea Derivatives : Cyclopropanecarboxylic acid has been used as a leading compound due to its biological activity, leading to the synthesis of new N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas with notable herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).

  • Pharmacological and Computational Investigation : The compound 2‐(3,5‐Dichlorophenylcarbamoyl)cyclohexanecarboxylic acid, a structural analogue, has been studied for its role as a positive allosteric modulator of metabotropic glutamate receptor subtype 4. Computational analysis of this compound has led to insights beneficial for drug discovery (Christov et al., 2011).

  • Thromboxane Receptor Antagonism and Synthase Inhibition : Studies on enantiomers of 8-[[(4-chlorophenyl)sulfonyl]amino]-4-(3-pyridinylalkyl)octanoic acid have shown equipotent activity as thromboxane receptor antagonists and thromboxane synthase inhibitors, with implications for their pharmacological profile and bioavailability (Bhagwat et al., 1993).

  • Enantiomerically Pure Cyclopropane Analogues : Research has been conducted on the preparation of enantiomerically pure cyclopropane analogues of phenylalanine, which are of interest due to their stereoselectivity and high efficiency in transformations (Jiménez, López, Oliveros, & Cativiela, 2001).

Future Directions

The future directions for this compound would depend on its applications. If it has pharmaceutical applications, for example, future research could involve improving its efficacy or reducing side effects .

properties

IUPAC Name

(1R,2R)-2-(4-chlorophenyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYXJKBNUJJIKU-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426368
Record name (1R,2R)-2-(4-Chlorophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylic acid

CAS RN

31501-86-7, 4157-47-5
Record name (1R,2R)-2-(4-Chlorophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,2R)-2-(4-chlorophenyl)cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Ethyl 2-(4-chlorophenyl)-cyclopropanecarboxylate (0.210 g, 0.935 mmol) was placed in a 50 ml flask and dissolved in EtOH (5 ml). NaOMe in MeOH (25%, 0.808 g, 3.74 mmol) was added to the mixture. The mixture was heated for 17 hours under reflux and then concentrated. The residue was dissolved in MeOH (10 ml), and 1M solution of LiOH—H2O (3.74 ml, 3.74 mmol) was added. The methanol was removed under reduced pressure. The residue was diluted with water (10 ml) and washed with EtOAc (10 ml). The aqueous layer was acidified by 1N HCl (10 ml) to pH 1 and a solid precipitated out of solution. The mixture was extracted with EtOAc (3×10 ml) and the combined extracts were dried over MgSO4, filtered, and concentrated to provide 181 mg of the title compound as a solid (98%). The crude solid was used in the next step without further purification.
Quantity
0.21 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.808 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.74 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
98%

Synthesis routes and methods II

Procedure details

A mixture of 2-(4-chloro-phenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide (9.6 g), water (20 mL), and NaOH (3.2 g) in MeOH (40 mL) was refluxed for 3 h. The reaction mixture was cooled down to room temperature and concentrated in vacuo. The residue was acidified by 6 N HCl followed by extraction with CH2Cl2. The organic layer was washed with brine, dried over MgSO4 and concentrated in vacuo to give the title compound (7.3 g).
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
(1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylic acid
Reactant of Route 3
(1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylic acid
Reactant of Route 4
(1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylic acid
Reactant of Route 5
(1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylic acid
Reactant of Route 6
(1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.